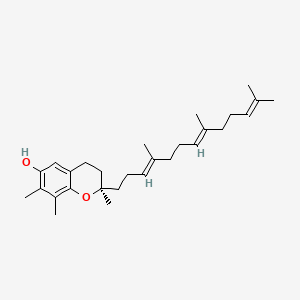

gamma-Tocotrienol

Description

gamma-Tocotrienol is a natural product found in Amaranthus hybridus, Amaranthus cruentus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXNTMVVOOBZCV-WAZJVIJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019984 | |

| Record name | gamma-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14101-61-2 | |

| Record name | γ-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14101-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Tocotrienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TOCOTRIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/185QAE24TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of γ-Tocotrienol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the γ-tocotrienol biosynthesis pathway in plants. Tocotrienols, a form of vitamin E, are potent lipid-soluble antioxidants with significant potential in pharmaceuticals and nutraceuticals. Understanding their biosynthesis is crucial for developing strategies to enhance their production in various plant systems. This document outlines the core biochemical steps, key enzymes, genetic regulation, and experimental methodologies relevant to the study of this pathway.

The Core Biosynthetic Pathway

The biosynthesis of γ-tocotrienol, like other tocochromanols, originates from two primary precursors: homogentisate (HGA) derived from the shikimate pathway, and geranylgeranyl diphosphate (GGDP) from the methylerythritol 4-phosphate (MEP) pathway. The entire process is localized within the plastids of plant cells.[1][2]

The pathway can be delineated into three critical enzymatic steps:

-

Condensation: The committed step in tocotrienol biosynthesis is the condensation of HGA and GGDP. This reaction is catalyzed by the enzyme Homogentisate Geranylgeranyl Transferase (HGGT) .[3][4][5] This step is unique to tocotrienol synthesis and distinguishes it from tocopherol synthesis, which utilizes phytyl diphosphate (PDP) as the prenyl donor in a reaction catalyzed by Homogentisate Phytyltransferase (HPT).[3][6] The product of the HGGT-catalyzed reaction is 2-methyl-6-geranylgeranyl-1,4-benzoquinol (MGGBQ).[7][8]

-

Cyclization: The chromanol ring of the tocotrienol molecule is formed through the cyclization of MGGBQ. This reaction is catalyzed by Tocopherol Cyclase (VTE1) .[8][9][10] The product of this step is δ-tocotrienol.

-

Methylation: The final step in the formation of γ-tocotrienol is the methylation of the chromanol ring of δ-tocotrienol. This reaction is catalyzed by γ-Tocopherol Methyltransferase (γ-TMT) , encoded by the VTE4 gene, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C-7 position of the chromanol ring.[1][11][12]

Quantitative Data on Tocotrienol Biosynthesis

Genetic engineering has demonstrated the feasibility of significantly increasing tocotrienol content in various plants. Overexpression of key biosynthetic genes, particularly HGGT, has proven to be an effective strategy.

| Plant Species | Genetic Modification | Fold Increase in Total Tocochromanols | Primary Tocochromanol Accumulated | Reference |

| Arabidopsis thaliana (leaves) | Overexpression of barley HGGT | 10- to 15-fold | Tocotrienols | [4] |

| Corn (Zea mays) (seeds) | Overexpression of barley HGGT | Up to 6-fold | Tocotrienols and Tocopherols | [4] |

| Canola (Brassica napus) (seeds) | Transformation with barley HGGT | Significant increase | Tocotrienols | [2] |

| Rice (Oryza sativa) | - | - | Different levels in various varieties | [13] |

Signaling Pathways and Experimental Workflows

γ-Tocotrienol Biosynthesis Pathway

Caption: The enzymatic steps of the γ-tocotrienol biosynthesis pathway in plant plastids.

Experimental Workflow for Tocotrienol Analysis

Caption: A generalized workflow for the extraction and quantification of tocotrienols from plant tissues.

Experimental Protocols

Extraction and Quantification of Tocotrienols by HPLC

This protocol provides a general method for the analysis of tocotrienols in plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

-

Plant tissue (lyophilized and ground)

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Tocotrienol standards (α, β, γ, δ)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a fluorescence or UV detector

-

Normal-phase or reversed-phase HPLC column

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of ground, lyophilized plant tissue into a centrifuge tube.

-

Add 2 mL of hexane and 1 mL of isopropanol.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes.

-

Carefully transfer the upper hexane layer to a new tube.

-

Repeat the extraction process on the pellet two more times.

-

Pool the hexane extracts.

-

-

Solvent Evaporation:

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto the HPLC system.

-

For Normal-Phase HPLC: A common mobile phase is a gradient of an alcohol (e.g., isopropanol or ethanol) in hexane.

-

For Reversed-Phase HPLC: A common mobile phase is a gradient of methanol, acetonitrile, and water.[14]

-

Detection: Use a fluorescence detector with an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 325 nm for high sensitivity and specificity.[15] A UV detector set to 292-298 nm can also be used.[15]

-

-

Quantification:

-

Prepare a standard curve using authentic tocotrienol standards of known concentrations.

-

Identify and quantify the tocotrienol peaks in the sample chromatogram by comparing their retention times and peak areas to the standard curve.

-

Gene Expression Analysis of Biosynthetic Genes by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of genes involved in γ-tocotrienol biosynthesis, such as HGGT, VTE1, and VTE4.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a suitable master mix.

-

Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and one or more stably expressed reference genes.

-

Calculate the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.[16]

-

Conclusion

The biosynthesis of γ-tocotrienol in plants is a well-defined pathway offering multiple targets for metabolic engineering. The enzyme HGGT represents a critical control point, and its overexpression has been shown to be a successful strategy for enhancing tocotrienol accumulation. Further research into the regulatory mechanisms governing the expression of the biosynthetic genes and the interplay with other metabolic pathways will be instrumental in developing plant-based platforms for the high-level production of this valuable nutraceutical and pharmaceutical compound. The experimental protocols provided herein offer a foundation for researchers to investigate and manipulate this important biosynthetic pathway.

References

- 1. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Genetic improvement of tocotrienol content enhances the oxidative stability of canola oil [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic redesign of vitamin E biosynthesis in plants for tocotrienol production and increased antioxidant content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. Vitamin E biosynthesis: functional characterization of the monocot homogentisate geranylgeranyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined metabolic and enzymatic engineering for de novo biosynthesis of δ-tocotrienol in Yarrowia lipolytica - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of VTE1 AND VTE4 gene inactivation on salt stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional Differentiation of BnVTE4 Gene Homologous Copies in α-Tocopherol Biosynthesis Revealed by CRISPR/Cas9 Editing [frontiersin.org]

- 11. Characterization of an Arabidopsis mutant deficient in gamma-tocopherol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic mapping, cloning, and functional characterization of the BnaX.VTE4 gene encoding a gamma-tocopherol methyltransferase from oilseed rape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. pubs.aip.org [pubs.aip.org]

The Core Mechanism of Action of Gamma-Tocotrienol in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-tocotrienol (γ-T3), a natural isoform of the vitamin E family, has emerged as a potent anti-cancer agent, demonstrating significant efficacy against a spectrum of malignancies. Unlike its more common tocopherol counterparts, γ-T3 possesses a unique unsaturated isoprenoid side chain that is believed to contribute to its superior bioactivity. This technical guide provides a comprehensive overview of the molecular mechanisms through which γ-T3 exerts its anti-neoplastic effects, focusing on its impact on key signaling pathways, induction of apoptosis, and inhibition of angiogenesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Data Presentation: Quantitative Analysis of Gamma-Tocotrienol's Anti-Proliferative Activity

The cytotoxic efficacy of γ-tocotrienol varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values reported in numerous studies. A summary of these values is presented below to facilitate a comparative analysis of γ-T3's potency.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Citation |

| MDA-MB-231 | Breast Cancer | 39.04 | 24 | [1] |

| MDA-MB-231 | Breast Cancer | 30.98 | 48 | [1] |

| MCF-7 | Breast Cancer | 41.05 | 24 | [1] |

| MCF-7 | Breast Cancer | 32.87 | 48 | [1] |

| HeLa | Cervical Cancer | 59.10 | 12 | [2] |

| HeLa | Cervical Cancer | 46.90 | 24 | [2] |

| HeLa | Cervical Cancer | 18.40 | 48 | [2] |

| A549 | Lung Adenocarcinoma | 5.0 (α-T3) | 72 | [3] |

| A549 | Lung Adenocarcinoma | 2.0 (γ-T3) | 72 | [3] |

| A549 | Lung Adenocarcinoma | 2.0 (δ-T3) | 72 | [3] |

| U87MG | Glioblastoma | 2.0 (α-T3) | 72 | [3] |

| U87MG | Glioblastoma | 3.0 (γ-T3) | 72 | [3] |

| U87MG | Glioblastoma | 1.0 (δ-T3) | 72 | [3] |

| PC-3 | Prostate Cancer | 17.0 | 48 | [4] |

| ORL-48 | Oral Squamous Cell Carcinoma | 5.2 µg/mL | Not Specified | [5] |

Core Mechanisms of Action: Signaling Pathways and Cellular Processes

Gamma-tocotrienol orchestrates its anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, apoptosis, and angiogenesis.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumorigenesis. Gamma-tocotrienol has been shown to be a potent inhibitor of this pathway.[6][7]

Mechanism:

-

Inhibition of IKK Activation: γ-T3 blocks the activation of IκB kinase (IKK), a key enzyme responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[6]

-

Suppression of p65 Phosphorylation and Nuclear Translocation: By preventing IκBα degradation, γ-T3 effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity.[6]

-

Downregulation of NF-κB Target Genes: The inhibition of NF-κB activation by γ-T3 leads to the downregulation of a multitude of anti-apoptotic and pro-proliferative genes, including Bcl-2, Bcl-xL, survivin, cyclin D1, and VEGF.[6][8]

Suppression of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers and plays a pivotal role in tumor cell survival, proliferation, and angiogenesis.[8] Gamma-tocotrienol effectively suppresses both constitutive and inducible STAT3 activation.[8][9]

Mechanism:

-

Inhibition of Upstream Kinases: γ-T3 inhibits the activation of upstream kinases such as JAK1, JAK2, and Src, which are responsible for the phosphorylation and activation of STAT3.[8][9]

-

Induction of SHP-1 Phosphatase: γ-T3 induces the expression of the protein-tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3.[9]

-

Downregulation of STAT3 Target Genes: By inhibiting STAT3, γ-T3 downregulates the expression of its target genes, including the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, the cell cycle regulator cyclin D1, and the angiogenic factor VEGF.[8][9]

Abrogation of PI3K/Akt/mTOR Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Gamma-tocotrienol effectively abrogates this pathway.[10][11]

Mechanism:

-

Inhibition of PI3K Activity: γ-T3 suppresses the activity of PI3K, leading to reduced production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12]

-

Suppression of Akt and mTOR Phosphorylation: The reduction in PIP3 levels prevents the phosphorylation and activation of Akt and its downstream target mTOR.[10][11]

-

Induction of Apoptosis and Inhibition of Angiogenesis: Inhibition of the PI3K/Akt/mTOR pathway by γ-T3 contributes to the induction of apoptosis and the suppression of angiogenesis.[10]

Induction of Apoptosis

Gamma-tocotrienol is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell types.[2][13] This is a key mechanism underlying its anti-cancer activity.

Mechanisms of Apoptosis Induction:

-

Mitochondrial (Intrinsic) Pathway: γ-T3 can induce apoptosis through the mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[2]

-

Death Receptor (Extrinsic) Pathway: γ-T3 has been shown to upregulate the expression of death receptors, such as DR4 and DR5, on the surface of cancer cells, sensitizing them to apoptosis induced by ligands like TRAIL.[14]

-

Endoplasmic Reticulum (ER) Stress: γ-T3 can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of caspase-12 and the upregulation of the pro-apoptotic transcription factor CHOP.[15]

-

Generation of Reactive Oxygen Species (ROS): γ-T3 can promote the generation of ROS within cancer cells. While often associated with cellular damage, in the context of cancer therapy, elevated ROS levels can trigger apoptotic cell death.[14]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Gamma-tocotrienol has demonstrated significant anti-angiogenic properties.[10][16]

Mechanisms of Angiogenesis Inhibition:

-

Inhibition of Endothelial Cell Proliferation and Migration: γ-T3 directly inhibits the proliferation and migration of endothelial cells, which are critical steps in the formation of new blood vessels.[10][16]

-

Suppression of Tube Formation: γ-T3 disrupts the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[10][16]

-

Downregulation of Pro-Angiogenic Factors: As mentioned earlier, γ-T3 suppresses the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) through the inhibition of signaling pathways like NF-κB and STAT3.[6][8] It also inhibits the phosphorylation of VEGF Receptor 2 (VEGFR2).[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of gamma-tocotrienol.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of γ-T3 on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of γ-T3 (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect and quantify changes in the expression of specific proteins involved in the signaling pathways affected by γ-T3.

Protocol:

-

Treat cancer cells with γ-T3 at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following γ-T3 treatment.

Protocol:

-

Treat cancer cells with γ-T3 as required.

-

Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the anti-angiogenic potential of γ-T3.

Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treat the HUVECs with various concentrations of γ-T3.

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize and photograph the formation of capillary-like structures (tubes) using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.

Conclusion and Future Directions

Gamma-tocotrienol exhibits a multi-pronged anti-cancer mechanism of action by targeting key signaling pathways, inducing apoptosis, and inhibiting angiogenesis. Its ability to modulate the NF-κB, STAT3, and PI3K/Akt/mTOR pathways underscores its potential as a broad-spectrum anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of γ-T3. Future investigations should focus on elucidating the precise molecular interactions of γ-T3 with its targets, exploring its synergistic effects with conventional chemotherapeutic agents, and evaluating its efficacy and safety in preclinical and clinical settings. The continued exploration of this promising natural compound holds significant potential for the development of novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.6. Apoptosis Detection [bio-protocol.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. γ-Tocotrienol is a novel inhibitor of constitutive and inducible STAT3 signalling pathway in human hepatocellular carcinoma: potential role as an antiproliferative, pro-apoptotic and chemosensitizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. γ-tocotrienol inhibits angiogenesis-dependent growth of human hepatocellular carcinoma through abrogation of AKT/mTOR pathway in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gamma-Tocotrienol induced Apoptosis is Associated with Unfolded Protein Response in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Full Article [protein.bio.msu.ru]

- 12. researchgate.net [researchgate.net]

- 13. γ-Tocotrienol but Not γ-Tocopherol Blocks STAT3 Cell Signaling Pathway through Induction of Protein-tyrosine Phosphatase SHP-1 and Sensitizes Tumor Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. δ‐Tocotrienol sensitizes and re‐sensitizes ovarian cancer cells to cisplatin via induction of G1 phase cell cycle arrest and ROS/MAPK‐mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-inflammatory A20 via stress adaptive response due to modulation of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanisms of Gamma-Tocotrienol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-tocotrienol (γ-T3), a member of the vitamin E family, has garnered significant scientific interest for its potent antioxidant properties, which surpass those of the more commonly known tocopherols in certain contexts. This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of γ-tocotrienol. It delves into its direct free radical scavenging capabilities, its intricate modulation of key cellular signaling pathways, including the NF-κB and Nrf2 pathways, and its role in mitigating lipid peroxidation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Advantage of Gamma-Tocotrienol

Vitamin E comprises a family of eight isomers: four tocopherols and four tocotrienols (α, β, γ, δ). The defining structural difference is the unsaturated isoprenoid tail of tocotrienols, featuring three double bonds, in contrast to the saturated phytyl tail of tocopherols.[1] This unsaturated tail is believed to afford tocotrienols greater mobility within cell membranes, allowing for more efficient interaction with lipid radicals.[2]

Gamma-tocotrienol is structurally characterized by a chromanol ring with a hydroxyl group, which is responsible for its antioxidant activity, and two methyl groups at the 7th and 8th positions.[3] This configuration contributes to its potent ability to donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of lipid peroxidation.[1]

Direct Antioxidant Activity: Free Radical Scavenging

The primary antioxidant mechanism of γ-tocotrienol is its ability to act as a chain-breaking antioxidant. The phenolic hydroxyl group on the chromanol ring can donate a hydrogen atom to lipid peroxyl radicals, forming a stable tocotrienoxyl radical. This radical is relatively unreactive and can be recycled back to its active form by other antioxidants like vitamin C. This process effectively halts the propagation of lipid peroxidation, protecting cellular membranes from oxidative damage.

dot

Caption: Free radical scavenging mechanism of gamma-tocotrienol.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, γ-tocotrienol exerts its antioxidant effects through the modulation of critical intracellular signaling pathways that govern the cellular response to oxidative stress.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that, when activated by oxidative stress, promotes the expression of pro-inflammatory and pro-oxidant genes. Gamma-tocotrienol has been shown to be a potent inhibitor of NF-κB activation.[4] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes. Studies have shown that γ-tocotrienol can inhibit NF-κB activation induced by various stimuli, including tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and cigarette smoke.[6]

dot

Caption: Inhibition of the NF-κB signaling pathway by gamma-tocotrienol.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like γ-tocotrienol, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and detoxification genes, upregulating their expression.[7] Gamma-tocotrienol has been demonstrated to promote the nuclear translocation of Nrf2, leading to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[8][9]

dot```dot graph Nrf2_Activation { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Gamma_T3" [label="γ-Tocotrienol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Keap1_Nrf2" [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; "Nrf2_translocation" [label="Nrf2 Nuclear\nTranslocation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ARE" [label="Antioxidant Response\nElement (ARE)", fillcolor="#FBBC05", fontcolor="#202124"]; "Gene_Expression" [label="Antioxidant & Detoxification\nGene Expression (e.g., HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Gamma_T3" -> "Keap1_Nrf2" [label="Induces dissociation"]; "Keap1_Nrf2" -> "Nrf2_translocation"; "Nrf2_translocation" -> "ARE"; "ARE" -> "Gene_Expression"; }

Caption: Experimental workflow for the DPPH radical scavenging assay.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is used to determine the levels of Nrf2 protein in the nuclear and cytoplasmic fractions of cells treated with gamma-tocotrienol.

Materials:

-

Cell culture reagents

-

Gamma-tocotrienol

-

Nuclear and cytoplasmic extraction kits

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with gamma-tocotrienol for the specified time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

-

Determine the protein concentration of each fraction using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for loading controls (Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) to ensure equal protein loading.

dot

Caption: Experimental workflow for Western blot analysis of Nrf2.

Conclusion

Gamma-tocotrienol exhibits a robust and multi-pronged antioxidant mechanism of action. Its superior membrane mobility allows for efficient direct scavenging of free radicals, while its ability to modulate the NF-κB and Nrf2 signaling pathways provides a more profound and sustained cellular protection against oxidative stress. The quantitative data and experimental protocols presented in this guide underscore the significant potential of gamma-tocotrienol as a therapeutic agent in conditions associated with oxidative damage. Further research is warranted to fully elucidate its clinical applications and to optimize its delivery and efficacy in various disease models.

References

- 1. Tocotrienol - Wikipedia [en.wikipedia.org]

- 2. Gamma-Tocotrienol Modulated Gene Expression in Senescent Human Diploid Fibroblasts as Revealed by Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Tocotrienol - Wikipedia [en.wikipedia.org]

- 4. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-inflammatory A20 via stress adaptive response due to modulation of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. γ-tocotrienol prevents 5-FU-induced reactive oxygen species production in human oral keratinocytes through the stabilization of 5-FU-induced activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Tocotrienol prevents 5-FU-induced reactive oxygen species production in human oral keratinocytes through the stabilization of 5-FU-induced activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of Gamma-Tocotrienol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-tocotrienol (γ-T3) is a member of the vitamin E family, distinguished from the more commonly known tocopherols by its unsaturated isoprenoid side chain. This structural difference imparts unique biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties that are not always shared by tocopherols. This technical guide provides a comprehensive overview of the discovery of γ-T3, its primary natural sources with quantitative data, detailed experimental protocols for its extraction and analysis, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Perspective

The journey to understanding the vitamin E family began in 1922 with the discovery of tocopherols by Herbert Evans and Katherine Bishop. For decades, research predominantly focused on alpha-tocopherol. It wasn't until 1964 that a new class of vitamin E compounds, the tocotrienols, were first isolated from a rubber plant (Havea brasiliensis)[1]. The term "tocotrienol" was later suggested by Dr. Banyan to distinguish these isomers with their unsaturated side chains[2].

The biological significance of tocotrienols, and specifically γ-T3, began to gain recognition in the early 1980s with reports of their cholesterol-lowering potential[2]. Subsequent research throughout the 1990s and into the new millennium has increasingly highlighted the potent anti-cancer and neuroprotective effects of tocotrienols, often demonstrating superior activity compared to their tocopherol counterparts[3]. Despite this, research on tocotrienols still accounts for a small fraction of the total research on vitamin E, indicating a vast and promising area for future investigation[4].

Natural Sources of Gamma-Tocotrienol

Gamma-tocotrienol is found in a variety of plant-based sources, with concentrations varying significantly between different species and even between different parts of the same plant. The most commercially viable sources are certain vegetable oils and cereal grains.

Vegetable Oils

Palm oil and rice bran oil are among the richest natural sources of tocotrienols, with γ-T3 being a major component. Annatto, derived from the seeds of the Bixa orellana tree, is a uniquely potent source of delta- and gamma-tocotrienols, often with minimal tocopherol content, which is advantageous as alpha-tocopherol can interfere with the beneficial effects of tocotrienols.

Table 1: Gamma-Tocotrienol Content in Selected Vegetable Oils

| Oil Source | Gamma-Tocotrienol Content (mg/kg) | Reference |

| Crude Palm Oil | 360 - 450 | [5] |

| Refined Bleached Deodorized Palm Oil | 360 - 500 | [5] |

| Rice Bran Oil | ~465 (total tocotrienols) | [5] |

| Annatto Seed Oil | 8-16% of total tocotrienols | [6] |

| Coconut Oil | 1 | [7] |

| Corn Oil | 259.7 | [8] |

| Soybean Oil | 273.3 | [8] |

| Sunflower Oil | 92.3 | [8] |

| Canola Oil | 122.0 | [8] |

| Sacha Inchi Oil | 1016.0 (as γ-Tocopherol) | [9] |

| Eucommia Ulmoides Seed Oil | 851.1 (as γ-Tocopherol) | [9] |

Cereal Grains

Barley, rye, and oats are notable cereal sources of tocotrienols. The distribution of tocochromanols can vary within the grain itself, with the bran and germ fractions typically containing higher concentrations than the endosperm.

Table 2: Gamma-Tocotrienol Content in Selected Cereal Grains and Brans

| Cereal Source | Gamma-Tocotrienol Content (mg/100g dry weight) | Reference |

| Barley (whole grain) | Present, but α-T3 predominates | [10] |

| Rye (whole grain) | Present, but α-T3 predominates | [10] |

| Oat (whole grain) | Present, but β-T3 predominates | [10] |

| Rice Bran | 0.8 - 10.1 | [11] |

| Wheat Bran | Not detected | [11] |

| Corn Bran | Not detected | [11] |

Experimental Protocols

The accurate quantification and isolation of γ-T3 are crucial for research and development. The following sections detail common methodologies.

Extraction and Isolation of Gamma-Tocotrienol from Palm Oil

A common method for enriching tocotrienols from palm fatty acid distillate (PFAD), a byproduct of palm oil refining, involves saponification followed by solvent extraction.

Protocol: Saponification and Extraction from PFAD [3]

-

Saponification:

-

Mix PFAD with a solution of calcium hydroxide (Ca(OH)₂) in a 1:1 (w/w) ratio.

-

Stir the mixture at 300 rpm for 30 minutes at 30°C to convert free fatty acids into calcium soaps.

-

-

Solvent Extraction:

-

Add hexane to the saponified mixture.

-

Agitate the mixture to extract the unsaponifiable matter, which includes tocotrienols.

-

Separate the hexane layer containing the tocotrienols from the solid calcium soap.

-

Wash the hexane extract multiple times with a water-ethanol solution to remove any remaining soaps.

-

-

Solvent Removal:

-

Evaporate the hexane under reduced pressure using a rotary evaporator to obtain a tocotrienol-rich fraction.

-

-

Purification (Optional):

-

Further purification can be achieved using low-temperature solvent crystallization to remove sterols. Dissolve the tocotrienol-rich fraction in hexane, cool to 5°C for 24 hours, and then filter to separate the crystallized sterols.

-

Quantification of Gamma-Tocotrienol by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with fluorescence detection is a widely used and sensitive method for the quantification of γ-T3 in various matrices.

Protocol: RP-HPLC for Gamma-Tocotrienol Quantification [6]

-

Sample Preparation (from oil):

-

Accurately weigh the oil sample and dissolve it in a suitable solvent such as n-hexane or isopropanol.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Detector: Fluorescence detector.

-

Excitation Wavelength: 295 nm.

-

Emission Wavelength: 325 nm.

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of γ-T3 at various concentrations.

-

Calculate the concentration of γ-T3 in the sample by comparing its peak area to the standard curve.

-

Key Signaling Pathways Modulated by Gamma-Tocotrienol

Gamma-tocotrienol exerts its biological effects by modulating multiple cellular signaling pathways. This multi-targeted approach is particularly evident in its anti-cancer and neuroprotective activities.

Anti-Cancer Signaling Pathways

Gamma-tocotrienol has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting several key oncogenic pathways.

Diagram 1: Anti-Cancer Signaling Pathways of Gamma-Tocotrienol

Caption: Gamma-tocotrienol inhibits multiple oncogenic signaling pathways.

-

NF-κB Pathway: Gamma-tocotrienol can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation in cancer[1][12].

-

STAT3 Pathway: It has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), which is often overactive in cancer cells and promotes their survival and growth[4][12].

-

Notch Signaling Pathway: Recent studies indicate that γ-T3 can downregulate the expression of Notch1 and Notch2, thereby inhibiting gastric cancer cell proliferation and inducing apoptosis[7].

-

PI3K/Akt Pathway: Gamma-tocotrienol can also inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival[4].

Neuroprotective Signaling Pathways

The neuroprotective effects of tocotrienols, particularly alpha- and gamma-isomers, are attributed to both antioxidant and non-antioxidant mechanisms.

Diagram 2: Neuroprotective Mechanisms of Gamma-Tocotrienol

Caption: Gamma-tocotrienol's neuroprotective effects via kinase inhibition and ROS scavenging.

-

Inhibition of c-Src Kinase: Alpha- and gamma-tocotrienols have been shown to inhibit the activation of c-Src kinase, a non-receptor tyrosine kinase whose overexpression is linked to neurodegeneration[13].

-

Inhibition of 12-Lipoxygenase (12-Lox): Tocotrienols can prevent the activation of 12-Lox, an enzyme involved in the metabolism of arachidonic acid, which can lead to neurotoxic metabolites and oxidative stress[13].

-

Antioxidant Activity: In addition to these specific pathway inhibitions, the potent antioxidant capacity of γ-T3 allows it to directly scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

Conclusion

Gamma-tocotrienol is a promising natural compound with a growing body of evidence supporting its potential therapeutic applications. Its discovery and the subsequent elucidation of its biological activities have opened new avenues for research in nutrition and medicine. The rich natural sources of γ-T3, coupled with established methods for its extraction and analysis, provide a solid foundation for further investigation into its mechanisms of action and its potential use in the prevention and treatment of chronic diseases. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this unique form of vitamin E.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of characterization of tocotrienols from plant oils and foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 7. γ-tocotrienol regulates gastric cancer by targeting notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

gamma-Tocotrienol structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Gamma-Tocotrienol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-tocotrienol (γ-T3), a natural isomer of the vitamin E family, has garnered significant scientific interest for its potent biological activities, which are demonstrably distinct from and often superior to those of tocopherols. Its unique structural features—a chromanol ring with a single methyl group at the 5-position and an unsaturated farnesyl isoprenoid tail—are pivotal to its enhanced anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of γ-tocotrienol, detailing its molecular mechanisms of action. We summarize quantitative data on its efficacy, delineate key experimental protocols for its study, and visualize the complex signaling pathways it modulates. This document serves as a critical resource for professionals engaged in the research and development of novel therapeutics based on this promising natural compound.

Core Structure: Tocotrienol vs. Tocopherol

The vitamin E family comprises eight isomers: four tocopherols (α, β, γ, δ) and four tocotrienols (α, β, γ, δ). The fundamental difference lies in their isoprenoid side chain; tocopherols possess a saturated phytyl tail, whereas tocotrienols feature an unsaturated farnesyl tail with three double bonds[1][2]. This seemingly minor structural variance has profound functional consequences. The unsaturated chain of tocotrienols allows for greater flexibility, more uniform distribution within cell membrane bilayers, and more efficient interaction with lipid peroxyl radicals[3][4]. This enhances their antioxidant capacity and enables more effective penetration into tissues with saturated fatty layers, such as the brain and liver[5].

The isomers (α, β, γ, δ) are distinguished by the number and position of methyl groups on the chromanol ring[2]. Gamma-tocotrienol has methyl groups at the 7- and 8-positions. Its structure, particularly when compared to α-tocopherol (methyl groups at 5, 7, and 8-positions), is key to its unique biological activities.

Structure-Activity Relationship (SAR) in Anticancer Activity

Numerous studies have established that γ-tocotrienol, along with δ-tocotrienol, exhibits the most potent anticancer activity among the vitamin E isomers[6][7]. This superiority is attributed to specific structural features that govern its interaction with multiple oncogenic signaling pathways.

-

The Chromanol Ring: A less methylated chromanol ring, as seen in γ- and δ-tocotrienols, is associated with higher anticancer potency[6]. This suggests that the steric hindrance and electronic properties of the ring are critical for interaction with molecular targets.

-

The Unsaturated Side Chain: The farnesyl tail is crucial for the pro-apoptotic and anti-proliferative effects of tocotrienols. It is believed to contribute to the suppression of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme in the mevalonate pathway that is often upregulated in cancer cells[8].

Gamma-tocotrienol's anticancer efficacy is manifested through the modulation of numerous signaling cascades, including NF-κB, STAT3, PI3K/Akt, and the induction of endoplasmic reticulum stress[8][9][10].

Quantitative Data: In Vitro Cytotoxicity of Tocotrienols

The following table summarizes the half-maximal inhibitory concentration (IC50) values of γ-tocotrienol and other isomers against various human cancer cell lines, demonstrating its potent cytotoxic effects.

| Cancer Type | Cell Line | Isomer | Treatment Duration | IC50 (µM) | Reference(s) |

| Breast Cancer | MDA-MB-231 (Triple-Negative) | γ-Tocotrienol | 24 hours | 39.04 | [11] |

| γ-Tocotrienol | 48 hours | 30.98 | [11] | ||

| MCF-7 (ER-Positive) | γ-Tocotrienol | 24 hours | 41.05 | [11] | |

| γ-Tocotrienol | 48 hours | 32.87 | [11] | ||

| Lung Cancer | A549 (Adenocarcinoma) | γ-Tocotrienol | 48 hours | ~15 | [12][13] |

| δ-Tocotrienol | 48 hours | ~7 | [12][13] | ||

| Glioblastoma | U87MG | γ-Tocotrienol | 48 hours | ~23 | [12][13] |

| δ-Tocotrienol | 48 hours | ~12 | [12][13] | ||

| Colorectal Cancer | Caco-2 (Adenocarcinoma) | γ-Tocotrienol | 24 hours | 12.44 | [14] |

| γ-Tocotrienol | 48 hours | 8.02 | [14] | ||

| δ-Tocotrienol | 48 hours | 11.20 | [14] | ||

| Pancreatic Cancer | Various (Panc-28, MIA PaCa-2, etc.) | γ-Tocotrienol | Not Specified | >50% cell death | [10] |

Key Signaling Pathways Modulated by γ-Tocotrienol

Gamma-tocotrienol's multitargeted action is a key attribute for its potential as a therapeutic agent. It influences several interconnected pathways that regulate cell survival, proliferation, apoptosis, and inflammation.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a central regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers[15]. γ-Tocotrienol is a potent inhibitor of this pathway. Unlike γ-tocopherol, γ-tocotrienol can completely abolish NF-κB activation induced by various stimuli, including TNF-α, lipopolysaccharide (LPS), and cigarette smoke[9][15]. The primary mechanism involves the inhibition of IκBα kinase (IKK) activation. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering the active NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation and transcriptional activity[15][16].

Induction of Endoplasmic Reticulum (ER) Stress

Gamma-tocotrienol can induce apoptosis in cancer cells by triggering Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR)[8]. This process involves the upregulation of key ER stress markers, including PERK, ATF4, and CHOP. If the cellular stress is prolonged and irrecoverable, the UPR shifts from a pro-survival to a pro-apoptotic response, culminating in caspase activation and cell death. This mechanism is often independent of the p53 tumor suppressor pathway. Studies have shown that γ-tocotrienol can increase intracellular levels of ceramides, which are known inducers of ER stress-mediated apoptosis[8].

Modulation of Pro-Survival Pathways (PI3K/Akt & ERK)

Gamma-tocotrienol effectively suppresses critical pro-survival signaling pathways that are frequently hyperactivated in cancer. It has been shown to inhibit the activation of Akt and Extracellular signal-Regulated Kinase (ERK)[10][17]. In some cancer models, this is achieved by downregulating the expression of the upstream receptor tyrosine kinase ErbB2 (HER2)[10]. Inhibition of Akt leads to the activation of pro-apoptotic factors like the Forkhead box O (Foxo) transcription factors and prevents the inhibitory phosphorylation of GSK-3β[10]. The concurrent suppression of both the PI3K/Akt and Ras/Raf/MEK/ERK pathways significantly hampers cancer cell proliferation and survival.

SAR in Neuroprotection and Anti-Inflammatory Effects

The neuroprotective capacity of tocotrienols, particularly α- and γ-isomers, is notably superior to that of tocopherols[18][19]. The unsaturated side chain is a critical determinant, facilitating accumulation in the brain[5]. At nanomolar concentrations, α-tocotrienol can prevent glutamate-induced neurotoxicity through antioxidant-independent mechanisms, including the inhibition of c-Src kinase and 12-lipoxygenase[18][19].

The anti-inflammatory effects of γ-tocotrienol are largely an extension of its potent inhibitory action on the NF-κB signaling pathway[16][20][21]. By suppressing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like COX-2, γ-tocotrienol can mitigate inflammatory responses central to numerous chronic diseases[9][22].

Detailed Experimental Protocols

The investigation of γ-tocotrienol's bioactivity employs a range of standard and advanced cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (e.g., MTT or WST-1)

This protocol is fundamental for determining the dose-dependent effect of γ-tocotrienol on cancer cell proliferation and calculating IC50 values.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of γ-tocotrienol concentrations (e.g., 0-100 µM) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., ethanol or DMSO).

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify changes in the expression and activation (phosphorylation) of specific proteins within signaling pathways.

-

Protein Extraction: Treat cells with γ-tocotrienol, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-Akt, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

General Experimental Workflow Visualization

Conclusion and Future Directions

The structure of γ-tocotrienol is intrinsically linked to its potent and diverse biological activities. The unsaturated isoprenoid tail and the specific methylation pattern of its chromanol ring confer superior anti-proliferative, pro-apoptotic, neuroprotective, and anti-inflammatory properties compared to other vitamin E isomers, especially tocopherols. Its ability to modulate multiple critical signaling pathways, including NF-κB, ER stress, and PI3K/Akt, underscores its potential as a multi-targeted therapeutic agent for complex diseases like cancer.

For drug development professionals, the SAR of γ-tocotrienol provides a valuable blueprint for the design of novel analogues with enhanced potency, specificity, and favorable pharmacokinetic profiles[23]. Future research should focus on well-designed clinical trials to translate the wealth of preclinical findings into therapeutic applications, as well as on advanced drug delivery systems to optimize the bioavailability of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 3. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mpoc.org.my [mpoc.org.my]

- 6. Gamma- and delta-tocotrienols exert a more potent anticancer effect than alpha-tocopheryl succinate on breast cancer cell lines irrespective of HER-2/neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Proliferation and Induction of Apoptosis by Gamma‐ or Delta‐Tocotrienols in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-inflammatory A20 via stress adaptive response due to modulation of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. γ-Tocotrienol induced cell cycle arrest and apoptosis via activating the Bax-mediated mitochondrial and AMPK signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 19. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 21. Modulation of NF-κB signaling pathway by tocotrienol in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design and preliminary structure-activity relationship of redox-silent semisynthetic tocotrienol analogues as inhibitors for breast cancer proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Roles of Gamma-Tocotrienol in Cellular Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-tocotrienol (γ-T3), a natural isomer of the vitamin E family, has garnered significant scientific interest for its distinct and potent biological activities that often surpass those of tocopherols. Unlike its saturated counterparts, the unsaturated isoprenoid side chain of γ-T3 facilitates more efficient cellular uptake and confers unique mechanisms of action. This technical guide provides an in-depth review of the core physiological roles of γ-T3 at the cellular level, focusing on its anti-proliferative, pro-apoptotic, anti-inflammatory, and cholesterol-lowering properties. We detail its modulation of critical signaling pathways, including NF-κB, PI3K/Akt, and HMG-CoA reductase. This document synthesizes quantitative data from key studies into structured tables for comparative analysis, presents detailed protocols for common experimental evaluations, and visualizes complex molecular pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers in cellular biology and therapeutic development.

Introduction to Gamma-Tocotrienol

Vitamin E comprises a family of eight naturally occurring, lipid-soluble compounds: four tocopherols and four tocotrienols (α, β, γ, δ isoforms). While alpha-tocopherol is the most common form of vitamin E in supplements and the Western diet, emerging research highlights the superior therapeutic potential of tocotrienols, particularly gamma-tocotrienol (γ-T3).[1][2] Found abundantly in palm oil, rice bran, and barley, γ-T3 is distinguished by an unsaturated farnesyl isoprenoid tail, which is believed to enhance its cellular membrane penetration and distribution.[1] This structural difference underlies its potent and unique biological functions, including significant anticancer, neuroprotective, anti-inflammatory, and cholesterol-lowering activities that are not prominently exhibited by tocopherols.[1][3][4] This guide focuses on the cellular and molecular mechanisms that define the physiological impact of γ-T3.

Core Physiological Roles and Mechanisms

Gamma-tocotrienol exerts its effects on cellular health through a multi-targeted approach, influencing a range of fundamental processes from cell survival and proliferation to metabolic regulation.

Antioxidant and Anti-inflammatory Properties

While all vitamin E isomers possess antioxidant capabilities, tocotrienols are reported to have more potent activity due to their better distribution in the lipid layers of cell membranes.[1] γ-T3 demonstrates unique antioxidant and anti-inflammatory properties superior to α-tocopherol by scavenging reactive nitrogen species and suppressing pro-inflammatory signaling pathways.[1]

The primary anti-inflammatory mechanism of γ-T3 involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[3][5] NF-κB is a master regulator of inflammation, and its constitutive activation is linked to numerous chronic diseases, including cancer.[3] γ-T3 has been shown to block the activation of NF-κB induced by various inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1β, and lipopolysaccharide (LPS).[3][6] This inhibition prevents the transcription of NF-κB target genes, which include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), cyclooxygenase-2 (COX-2), and anti-apoptotic proteins.[3][7]

Anti-proliferative and Pro-apoptotic Effects

A significant body of research has established γ-T3 as a potent anticancer agent that selectively targets cancer cells while having minimal effect on normal cells.[8] Its anti-proliferative and pro-apoptotic effects are mediated through the modulation of multiple signaling pathways critical for cancer cell growth and survival.

-

Cell Cycle Arrest: γ-T3 can induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[8] In human cervical cancer HeLa cells, treatment with γ-T3 led to a significant increase in the G0/G1 cell population and a decrease in the S phase population.[8] This effect is associated with the downregulation of key cell cycle proteins such as cyclin D1 and cyclin-dependent kinases (CDKs).[8][9]

-

Induction of Apoptosis: γ-T3 is a robust inducer of apoptosis (programmed cell death) in a wide range of cancer cell lines, including breast, prostate, cervical, and pancreatic cancers.[8][10][11][12] It triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is activated by modulating the Bcl-2 family of proteins—downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[8][13] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in PARP cleavage and cell death.[8][14]

-

Endoplasmic Reticulum (ER) Stress: γ-T3 can induce ER stress and the subsequent Unfolded Protein Response (UPR).[15][16] Prolonged ER stress activates pro-apoptotic pathways, contributing to γ-T3's anticancer effects. This is often evidenced by the upregulation of UPR markers like GRP78, CHOP, and phosphorylated PERK and eIF2α.[15][16]

Regulation of Cholesterol Homeostasis

Gamma-tocotrienol is a potent regulator of cholesterol biosynthesis, a property not significantly shared by tocopherols.[17][18] Its primary target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis.[19] γ-T3 suppresses HMGCR activity through a post-transcriptional mechanism involving two distinct actions:

-

Enhanced Degradation of HMGCR: γ-T3 increases the ubiquitination and subsequent proteasomal degradation of the HMGCR protein.[19] Studies have shown that γ-T3 treatment can increase the degradation rate of HMGCR by over 2-fold.[19]

-

Inhibition of HMGCR mRNA Translation: It can also inhibit the translational efficiency of HMGCR mRNA, reducing the synthesis of new enzyme protein.[20]

This dual-action suppression of HMGCR leads to reduced hepatic cholesterol production.[19][21] Furthermore, γ-T3 has been shown to stimulate the degradation of apolipoprotein B (ApoB), a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), further contributing to its lipid-lowering effects.[21]

Key Signaling Pathways Modulated by Gamma-Tocotrienol

The diverse physiological effects of γ-T3 are rooted in its ability to modulate multiple interconnected signaling networks.

NF-κB Signaling Pathway

As a central hub for inflammation and cell survival, the NF-κB pathway is a critical target of γ-T3. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory signals trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate gene expression. γ-T3 inhibits this cascade by preventing the activation of upstream kinases like TAK1 and IKK, thereby blocking IκBα phosphorylation and degradation.[3][6][22] This suppresses the expression of NF-κB-regulated genes involved in inflammation, survival (Bcl-2, cIAP), and proliferation (cyclin D1, c-myc).[3]

References

- 1. Pharmacological potential of tocotrienols: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tocopherols and Tocotrienols—Bioactive Dietary Compounds; What Is Certain, What Is Doubt? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Anti-inflammatory Activity of Tocotrienols in Age-related Pathologies: A SASPected Involvement of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-tocotrienol inhibits nuclear factor-kappaB signaling pathway through inhibition of receptor-interacting protein and TAK1 leading to suppression of antiapoptotic gene products and potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of tocotrienol on aging skin: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Tocotrienol Inhibits Proliferation and Induces Apoptosis via the Mitochondrial Pathway in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Gamma-Tocotrienol Induces Apoptosis in Prostate Cancer Cells by Targeting the Ang-1/Tie-2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. γ-Tocotrienol induced cell cycle arrest and apoptosis via activating the Bax-mediated mitochondrial and AMPK signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism of Tocotrienol-Mediated Anticancer Properties: A Systematic Review of the Involvement of Endoplasmic Reticulum Stress and Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clinician.com [clinician.com]

- 18. ahajournals.org [ahajournals.org]

- 19. Tocotrienols regulate cholesterol production in mammalian cells by post-transcriptional suppression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effects of gamma-tocotrienol on ApoB synthesis, degradation, and secretion in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Vitamin E γ-tocotrienol inhibits cytokine-stimulated NF-κB activation by induction of anti-inflammatory A20 via stress adaptive response due to modulation of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

Gamma-Tocotrienol: A Technical Guide to its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-tocotrienol (γ-T3), a natural isoform of the vitamin E family, is found in abundance in sources like palm oil and rice bran oil. Unlike the more common tocopherols, tocotrienols possess an unsaturated isoprenoid side chain, a structural feature that contributes to their distinct and potent biological activities.[1] Emerging research has highlighted γ-T3's significant anticancer, anti-inflammatory, and cholesterol-lowering properties.[2][3][4] A substantial body of evidence indicates that these effects are not merely due to antioxidant activity but are rooted in γ-T3's ability to modulate critical signaling pathways and alter the expression of a wide array of genes. This technical guide provides an in-depth exploration of the molecular mechanisms through which γ-tocotrienol impacts gene expression, offering a valuable resource for professionals in biomedical research and drug development.

Modulation of Key Signaling Pathways

Gamma-tocotrienol exerts its influence on cellular behavior by intervening in several key signaling cascades that are often dysregulated in chronic diseases, particularly cancer. Its ability to modulate these pathways leads to significant downstream changes in gene expression.

NF-κB Signaling Pathway